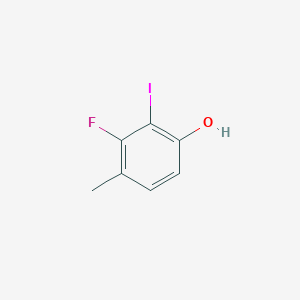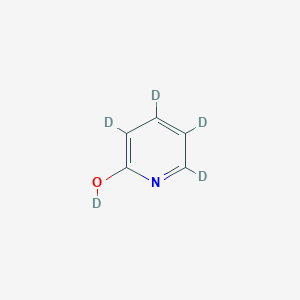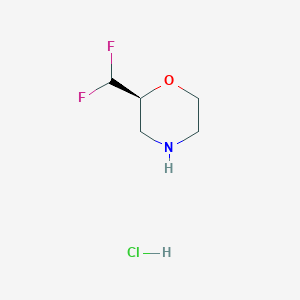![molecular formula C7H4Cl3N3 B14032812 4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)
4,6-dichloropyrido[3,2-d]pyrimidine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloropyrido[3,2-d]pyrimidine HCl is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine atoms at the 4th and 6th positions of the pyrido[3,2-d]pyrimidine ring system. It has a molecular formula of C7H3Cl2N3 and a molecular weight of 200.02 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloropyrido[3,2-d]pyrimidine HCl typically involves the chlorination of pyrido[3,2-d]pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product. The reaction conditions often include the use of an inert solvent such as ethylene dichloride and a catalyst like boric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified through crystallization and drying under vacuum .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloropyrido[3,2-d]pyrimidine HCl undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 6th positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, nucleophilic substitution with amines can yield aminopyridopyrimidine derivatives .
Applications De Recherche Scientifique
4,6-Dichloropyrido[3,2-d]pyrimidine HCl has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and anti-inflammatory agents.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4,6-dichloropyrido[3,2-d]pyrimidine HCl involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . Additionally, it can modulate receptor functions by interacting with receptor proteins and altering their signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
4,6-Dichloropyrido[3,2-d]pyrimidine HCl can be compared with other pyridopyrimidine derivatives, such as:
2,4-Dichloropyrido[3,2-d]pyrimidine: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.
4-Chloropyrido[3,2-d]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C7H4Cl3N3 |
|---|---|
Poids moléculaire |
236.5 g/mol |
Nom IUPAC |
4,6-dichloropyrido[3,2-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C7H3Cl2N3.ClH/c8-5-2-1-4-6(12-5)7(9)11-3-10-4;/h1-3H;1H |
Clé InChI |
QTADPRHGBJBNKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1N=CN=C2Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)





![[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate](/img/structure/B14032797.png)
![2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032804.png)
